molecular formula Ag2C2<br>C2HAg B089099 Silver acetylide CAS No. 13092-75-6

Silver acetylide

Cat. No. B089099
CAS RN: 13092-75-6
M. Wt: 132.9 g/mol
InChI Key: SLERPCVQDVNSAK-UHFFFAOYSA-N
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Description

Silver acetylide is an inorganic chemical compound with the formula Ag2C2, a metal acetylide . The compound can be regarded as a salt of the weak acid, acetylene . The salt’s anion consists of two carbon atoms linked by a triple bond .


Synthesis Analysis

Silver acetylide can be produced by passing acetylene gas through a solution of silver nitrate . The reaction product is a greyish to white precipitate . This is the same synthesis from Berthelot in which he first found silver acetylide in 1866 . The double salt is formed in acidic or neutral silver nitrate solutions . Performing the synthesis in basic ammonia solution does not allow the double salt to form, producing pure silver acetylide .


Molecular Structure Analysis

Silver acetylide forms crystals with most likely a hexagonal structure . The molecular formula is C2Ag2 . The average mass is 131.890 Da and the monoisotopic mass is 130.905090 Da .


Physical And Chemical Properties Analysis

Silver acetylide is a gray or white solid . It has a density of 4.47 g/cm3 and a heat of formation of 357.6±5.0 kJ/mol . It is not soluble in water and is not appreciably soluble in any other solvent .

Scientific Research Applications

  • Organic Chemistry Applications : Silver acetylide is increasingly used in organic chemistry, particularly in reactions involving silver salts as catalysts or intermediates. Its mildness and low basicity make it a valuable nucleophilic reagent in synthesizing complex molecules (Halbes-Letinois, Weibel, & Pale, 2007).

  • Use in Palladium-Catalyzed Coupling Reactions : Silver acetylides have been successfully used in palladium-catalyzed coupling reactions to produce enynes. This suggests a role for organosilver compounds in the Pd catalytic cycle and supports silver acetylides as intermediates in new Pd/Ag-catalyzed coupling reactions (Dillinger, Bertus, & Pale, 2001).

  • Synthesis of 1,4-Oxathian-3-imine Derivatives : Silver-acetylide, when used as a nucleophile in reactions with isothiocyanates and epoxides, facilitates the formation of 1,4-oxathian-3-imine derivatives. The reaction's outcome highly depends on the reaction conditions and the specific catalyst used (Samzadeh‐Kermani, 2016).

  • Direct Alkynylation at Bicyclic Cage Bridgeheads : Silver(I) acetylides enable direct carbon-carbon bond formation at the bridgehead position of adamantane and similar systems. This provides insights into substrate constraints and the underlying mechanism of the reaction (Pouwer et al., 2007).

  • Explosive Applications : Silver acetylide-silver nitrate explosive has been explored as a means to produce impulsive loadings on structural elements. This application demonstrates a simple, inexpensive, and safe approach to producing low-level and short-duration distributed impulsive loadings (Nevill & Hoese, 1965).

  • Electrochemical Generation in Pd-Catalyzed Reactions : An electro-oxidative method has been developed to generate silver acetylides from acetylenes, which can be integrated into Pd-catalyzed electrochemical Sonogashira-type reactions, showcasing its applicability in synthesizing coupling adducts (Mitsudo et al., 2010).

  • Antimicrobial Applications : Silver-based antimicrobial products, including those involving silver nanoparticles, have seen a resurgence in medical uses. This underlines silver's efficacy as a broad-spectrum antimicrobial agent with low toxicity and affordable cost (Ciriminna, Albo, & Pagliaro, 2020).

  • Luminescent Properties : Studies on polynuclear copper(I), silver(I), gold(I), rhenium(I), and platinum(II) acetylide complexes have revealed unique photophysical and photochemical properties due to the presence of acetylide ligands. These findings are crucial for the development of novel luminescent materials and technologies (Yam, Lo, & Wong, 1999).

  • Safety in Use and Antimicrobial Effects : The antimicrobial action of silver is proportional to the bioactive silver ion released, with applications in water purification, wound care, and various medical devices. Silver exhibits low toxicity in humans, making it a safe and effective antimicrobial agent (Lansdown, 2006).

Safety And Hazards

Silver acetylide is a highly sensitive primary explosive . Contact of metallic silver and silver compounds with acetylene may cause the formation of silver acetylide, which is a shock-sensitive explosive .

Future Directions

Silver acetylides are now seen as promising tools in organic chemistry . This critical review focuses on this emerging field, and, with emphasis on mechanistic aspects, cover the synthesis of silver acetylides, their applications in organic chemistry and reactions involving silver salts as catalysts where silver acetylides are probable intermediates .

properties

IUPAC Name

silver;ethyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H.Ag/c1-2;/h1H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLERPCVQDVNSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#[C-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HAg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silver acetylide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,340
Citations
Guo, GD Zhou, TCW Mak - Journal of the American Chemical …, 1999 - ACS Publications
… The reaction of silver acetylide with silver nitrate at 80 C … that a higher molar composition of silver acetylide in a double salt … approaches the unknown crystal structure of silver acetylide. …
Number of citations: 84 pubs.acs.org
R Zhang, X Hao, X Li, Z Zhou, J Sun… - Crystal Growth & …, 2015 - ACS Publications
… In addition, we tried to grow crystals of this homoleptic silver acetylide from tetrahydrofuran and ethyl acetate. To our surprise, a new [Ag 20 ] cluster of 4 with sixteen phenylethynide and …
Number of citations: 27 pubs.acs.org
QM Wang, TCW Mak - Journal of the American Chemical Society, 2001 - ACS Publications
… (C 2 )] 2+ , 16 the structures of the silver acetylide-containing systems are quite unpredictable. … In regard to silver acetylide-containing systems, our interest has been directed toward an …
Number of citations: 136 pubs.acs.org
T Agawa, SI Miller - Journal of the American Chemical Society, 1961 - ACS Publications
(1959).(10) In reactions of this type specific orientation either to the 2-or the 4-position has been noted. Kosower has suggested that donors which form charge-transfer complexes from 1…
Number of citations: 77 pubs.acs.org
C Brasse, PR Raithby, MA Rennie, CA Russell… - …, 1996 - ACS Publications
… The structure of 4 closely resembles the only other structurally characterized silver acetylide … in both 2 and 4 and the previously reported silver acetylide (8) 4 is of interest. Corfield et al. …
Number of citations: 56 pubs.acs.org
QM Wang, TCW Mak - Journal of the American Chemical Society, 2000 - ACS Publications
… Compound 1 was obtained by dissolving silver acetylide in an aqueous solution of silver trifluoromethanesulfonate (triflate) and silver tetrafluoroborate in the presence of acetonitrile. 6 …
Number of citations: 99 pubs.acs.org
JD McCowan - Transactions of the Faraday Society, 1963 - pubs.rsc.org
Thermally unstable materials such as silver acetylide, which yield only solid decomposition products, differ sigmficantly from materials having at least one gas among their products. In-…
Number of citations: 17 pubs.rsc.org
U Halbes-Letinois, JM Weibel, P Pale - Chemical Society Reviews, 2007 - pubs.rsc.org
… Acylation of the silver acetylide derived from methyl propiolate led to the corresponding ynones in good yields. Surprisingly, the borohydride reduction of these ynones did not give the …
Number of citations: 229 pubs.rsc.org
QM Wang, TCW Mak - Angewandte Chemie, 2002 - Wiley Online Library
… This prompted us to conduct further studies on structural diversity by incorporating hydrophobic organic cations into silver acetylide systems, thus favoring the formation of anionic silver …
Number of citations: 36 onlinelibrary.wiley.com
RB Davis, DH Scheiber - Journal of the American Chemical …, 1956 - ACS Publications
… of silver acetylide-carbon tetrachloride solutions with dilute hydrochloric acid. A silver acetylide … made by two variations of the same fundamental method; either the silver acetylide in …
Number of citations: 104 pubs.acs.org

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